4-ethoxybenzaldehyde N-phenylthiosemicarbazone
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Overview
Description
4-Ethoxybenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C16H17N3OS. It is a derivative of benzaldehyde and thiosemicarbazone, characterized by the presence of an ethoxy group and a phenylthiosemicarbazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxybenzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 4-ethoxybenzaldehyde and N-phenylthiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .
Scientific Research Applications
4-Ethoxybenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Mechanism of Action
The mechanism of action of 4-ethoxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, the compound inhibits cysteine proteases, which are essential for the survival and proliferation of parasites. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell growth and survival .
Comparison with Similar Compounds
- Benzaldehyde 4-phenyl-3-thiosemicarbazone
- o-Chlorobenzaldehyde 4-phenyl-3-thiosemicarbazone
- o-Methoxybenzaldehyde 4-phenyl-3-thiosemicarbazone
- p-Methoxybenzaldehyde 4-phenyl-3-thiosemicarbazone
Comparison: Compared to these similar compounds, 4-ethoxybenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference may enhance its solubility, stability, and interaction with biological targets, making it a compound of particular interest in research .
Properties
CAS No. |
468087-14-1 |
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Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[(E)-(4-ethoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C16H17N3OS/c1-2-20-15-10-8-13(9-11-15)12-17-19-16(21)18-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H2,18,19,21)/b17-12+ |
InChI Key |
CLAVZSIMVFCWBD-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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